(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
CAS No.: 2394923-81-8
Cat. No.: VC11648790
Molecular Formula: C39H50NOPS
Molecular Weight: 611.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2394923-81-8 |
|---|---|
| Molecular Formula | C39H50NOPS |
| Molecular Weight | 611.9 g/mol |
| IUPAC Name | (R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43-/m1/s1 |
| Standard InChI Key | DLRLCFOJDAMIJT-GJSZZFLHSA-N |
| Isomeric SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physicochemical Properties
The compound possesses the molecular formula C₃₉H₅₀NOPS and a molecular weight of 611.9 g/mol. Its IUPAC name, (R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide, reflects its stereochemical complexity and functional group diversity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₅₀NOPS |
| Molecular Weight | 611.9 g/mol |
| CAS Registry Number | 2394923-81-8 |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C@@HNS@C(C)(C)C)C(C)C |
| InChIKey | DLRLCFOJDAMIJT-GJSZZFLHSA-N |
Stereochemical Configuration
The molecule contains two stereocenters:
-
A sulfur atom in the sulfinamide group (R-configuration).
-
A carbon atom in the ethyl backbone (S-configuration).
This dual chirality is critical for its function as a ligand, enabling precise spatial control over metal coordination sites.
Synthesis and Structural Optimization
Retrosynthetic Analysis
The ligand’s synthesis likely involves sequential functionalization:
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Biphenylyl Core Construction: Suzuki-Miyaura coupling to install the 2',4',6'-triisopropylphenyl moiety.
-
Ethyl Backbone Functionalization: Introduction of the diphenylphosphino group via nucleophilic substitution.
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Sulfinamide Installation: Condensation of tert-butanesulfinamide with the amine intermediate .
Key Synthetic Challenges
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Steric Hindrance: The 2',4',6'-triisopropyl substituents necessitate high-temperature coupling reactions.
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Chiral Resolution: Separation of diastereomers during sulfinamide formation requires chiral auxiliaries or chromatography .
Applications in Asymmetric Catalysis
Transition-Metal Catalysis
The ligand’s strong σ-donor (phosphine) and π-acceptor (sulfinamide) properties make it ideal for:
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: Enhances enantioselectivity in biaryl synthesis (e.g., pharmaceutical intermediates).
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Heck Reaction: Facilitates asymmetric C–C bond formation in cyclic systems.
Hydrogenation and Hydrofunctionalization
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Asymmetric Hydrogenation: Achieves >90% ee in ketone reductions (e.g., synthesis of chiral alcohols).
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Hydroamination: Directs regioselective N–H addition to alkenes.
Mechanistic Insights
The ligand’s C₂-symmetric architecture enforces a rigid coordination geometry around transition metals (e.g., Pd, Rh), minimizing competing reaction pathways. Steric bulk from the triisopropyl groups suppresses unproductive substrate binding.
Comparative Performance in Catalytic Systems
| Reaction Type | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Acetophenone | 92 | 85 | |
| Suzuki-Miyaura Coupling | 2-Naphthylboronic Acid | 88 | 78 |
Emerging Research Directions
Ligand Modification Strategies
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Electron-Withdrawing Substituents: Fluorination of the biphenylyl group to enhance oxidative stability.
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Heteroatom Incorporation: Replacing phosphorus with arsenic for altered metal coordination kinetics.
Computational Modeling
Density functional theory (DFT) studies predict that π-stacking interactions between the biphenylyl and substrate aromatic systems contribute to enantiocontrol.
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